molecular formula C11H17NO4 B071248 Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate CAS No. 173306-82-6

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Cat. No. B071248
M. Wt: 227.26 g/mol
InChI Key: QPMUXIIQQHTMKO-UHFFFAOYSA-N
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Description

"Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate" is a chemical compound of significant interest in various fields of chemistry, particularly in organic synthesis and materials science. Its relevance stems from its utility as an intermediate in the synthesis of complex molecules and its potential applications in developing pharmaceuticals and materials.

Synthesis Analysis

The synthesis of "Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate" and related compounds often involves strategic functional group transformations and protection-deprotection strategies. For example, the synthesis of a chiral intermediate of sitagliptin from L-aspartic acid demonstrates the use of selective methylation, Boc-protection, acylation, reduction, and oxidation steps, achieving an overall yield of about 41% (Zhang Xingxian, 2012). Similarly, enantioselective synthesis methods have been developed for related molecules, utilizing Pd-catalyzed amide coupling and subsequent oxazole formation without racemization (Takuji Magata et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of related compounds has highlighted the presence of polymorphic forms, demonstrating the importance of crystal structure in understanding the material's properties. For instance, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester exhibits two polymorphic forms, each with distinct molecular conformations and packing patterns (Hadgu Girmay Gebreslasie et al., 2011).

Chemical Reactions and Properties

The reactivity of "Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate" and its analogs under various conditions reveals their versatility in synthetic chemistry. Reactions such as amide coupling, bromination, cyclization, and reduction have been employed to transform these compounds into valuable synthetic intermediates or target molecules with specific functional groups (V. Zelenov et al., 2014).

Scientific Research Applications

Organic Chemistry - Synthesis of Erythro (±) and Threo (±) Isomers

  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate has been used in the synthesis of Erythro (±) and Threo (±) isomers .
  • The Erythro (±) isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The Erythro isomer was effectively converted into its Threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
  • The results of this research show that this method is cost-effective, yields excellent results, and is suitable for large-scale synthesis .

Organic Chemistry - Synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate

  • Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate has been used in the synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate .
  • Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .
  • The outcomes of this research were not provided in the source .

Organic Chemistry - Synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is a variant of the compound you mentioned .
  • Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .
  • The outcomes of this research were not provided in the source .

Organic Chemistry - Synthesis of tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

  • Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate has been used in the synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids .
  • These protected amino acid ionic liquids were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Unfortunately, the specific results or outcomes of this research were not provided in the source .

Organic Chemistry - Synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is a variant of the compound you mentioned .
  • Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .
  • The outcomes of this research were not provided in the source .

Organic Chemistry - Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate has been used in the synthesis of Erythro (±) Isomer by Reduction and Threo (±) Isomer by Inversion Method .
  • The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
  • The salient features of this method include cost effectiveness, excellent yields and scope for large-scale synthesis, which makes the method an attractive addition to the applicable methodologies .

Safety And Hazards

The compound has been classified with the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMUXIIQQHTMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441441
Record name Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

CAS RN

173306-82-6
Record name Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (1.687 g, 12.2 mmol) was added to an anhydrous methanol (91.5 mL) solution of 2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester (1.875 g, 6.10 mmol) and the reaction stirred 10 minutes. (1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (1.407 g, 7.32 mmol) was added and the reaction was stirred at room temp temperature 1 hour. The reaction was poured into diethyl ether and washed 4 times with 5% sodium bicarbonate, dried over magnesium sulfate and concentrated (1.05 g, crude product mixture). The crude product was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ 5.39-5.31 (m, 1H), 4.49-4.41 (m, 1H), 3.77 (s, 3H), 2.79-2.65 (m, 2H), 2.03 (s, 1H), 1.59 and 1.44 (2 singlets, rotamers, 3H).
Quantity
1.687 g
Type
reactant
Reaction Step One
Quantity
91.5 mL
Type
reactant
Reaction Step One
Name
2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester
Quantity
1.875 g
Type
reactant
Reaction Step One
Quantity
1.407 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice cooled suspension of the product of Example 2 (4.00 g, 16.2 mmol) and zinc dust (2.63 g, 40.5 mmol) in DMF (30 mL) under nitrogen was added slowly via syringe propargyl bromide (80% w/w in toluene) (6.02 g, 40.5 mmol). The bromide was added at such a rate as to maintain the internal temperature between 20°-25° C., then stirred at that temperature for an additional 1 hour. The reaction mixture was diluted with 100 mL of EtOAc, washed successively with 0.5N HCl (200 mL), sat'd NaHCO3 (200 mL) and sat'd NaCl and then dried (MgSO4). After filtration and concentration under reduced pressure, the residue was purified by filtration through a bed of silica gel (30% EtOAc/hexane)to give 3.59 g (97%) of product as a colorless oil after concentration under reduced pressure.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.63 g
Type
catalyst
Reaction Step Two
Quantity
6.02 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Shen - 2019 - search.proquest.com
The work in this dissertation is divided into three chapters. Chapter I describes the development of new norbornene-type mediators to achieve meta-C (sp 2)− H functionalization with a …
Number of citations: 0 search.proquest.com

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